tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C11H20F2N2O2 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group and a difluoromethyl-substituted pyrrolidine ring. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted pyrrolidine derivative. The reaction is usually carried out under controlled conditions, such as room temperature, using appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
tert-Butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
tert-Butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate is unique due to the presence of the difluoromethyl-substituted pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[[3-(difluoromethyl)pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(8(12)13)4-5-14-6-11/h8,14H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORNZPANYCEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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